molecular formula C15H16N4 B6092421 2-amino-4-ethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

2-amino-4-ethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

Cat. No.: B6092421
M. Wt: 252.31 g/mol
InChI Key: VTUSSDFWHHKMGK-UHFFFAOYSA-N
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Description

2-amino-4-ethyl-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile (Tetrahydro-β-carboline-3-carbonitrile, THβC) is a chemical compound that belongs to the family of β-carbolines. THβC has been extensively studied for its potential uses in scientific research.

Mechanism of Action

The mechanism of action of THβC is not fully understood. However, it is believed that THβC acts on the GABA receptor system, which is responsible for regulating neurotransmitters in the brain. THβC has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects:
THβC has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, THβC has been shown to have anti-inflammatory and antioxidant properties. THβC has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

THβC has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. THβC is also stable and can be stored for long periods of time. However, THβC has some limitations for lab experiments. It is not water-soluble and may require the use of organic solvents for experiments. THβC is also relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of THβC. One area of research is the study of THβC's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. THβC has been shown to have neuroprotective effects and may be able to prevent the degeneration of neurons in the brain. Another area of research is the study of THβC's potential use in the treatment of addiction. THβC has been shown to reduce drug-seeking behavior in animal models and may be able to help individuals overcome addiction. Finally, more research is needed to fully understand the mechanism of action of THβC and how it interacts with the GABA receptor system in the brain.
Conclusion:
In conclusion, THβC is a chemical compound that has been extensively studied for its potential uses in scientific research. THβC has been shown to have neuroprotective effects and may be able to prevent the degeneration of neurons in the brain. THβC has also been studied for its potential use in the treatment of depression, anxiety, and addiction. While THβC has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of THβC, including the study of its potential use in the treatment of neurodegenerative diseases and addiction.

Synthesis Methods

THβC can be synthesized using a variety of methods. One method involves the reaction of 4-ethyl-1,2,3,6-tetrahydropyridine with ethyl cyanoacetate in the presence of sodium ethoxide. Another method involves the reaction of 4-ethyl-1,2,3,6-tetrahydropyridine with ethyl cyanoacetate in the presence of potassium tert-butoxide. Both methods produce THβC with high yields and purity.

Scientific Research Applications

THβC has been used in a variety of scientific research applications. One of the most notable applications is its use in the study of Parkinson's disease. THβC has been shown to have neuroprotective effects and may be able to prevent the degeneration of dopaminergic neurons, which are responsible for the symptoms of Parkinson's disease. THβC has also been studied for its potential use in the treatment of depression, anxiety, and addiction.

Properties

IUPAC Name

2-amino-4-ethyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-2-13-11-6-4-3-5-10(11)12(7-16)14(19)15(13,8-17)9-18/h5,11,13H,2-4,6,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUSSDFWHHKMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCC=C2C(=C(C1(C#N)C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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